1-Fluoro-4-phenyl-2-butanone
Description
Significance of Fluorine Substitution in Organic Chemistry and Medicinal Science
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. pen2print.orgrsc.orgrsc.orgresearchgate.net The high electronegativity of fluorine, the second most electronegative element, and its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow for its substitution without significant steric alteration of the parent molecule. tandfonline.com This substitution can lead to increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced binding affinity to protein targets, and altered electronic properties that can modulate a molecule's reactivity and bioavailability. tandfonline.com In medicinal chemistry, these "fluorine effects" are harnessed to improve the pharmacological profiles of drug candidates. nih.govnih.govresearchgate.netencyclopedia.pub For instance, the presence of a fluorine atom can increase the reactivity of an adjacent carbonyl group, a feature exploited in the design of enzyme inhibitors. nih.govnih.govresearchgate.net
Overview of Phenyl Butanone Scaffolds in Synthetic Methodologies
The phenyl butanone scaffold is a common structural motif in organic synthesis, serving as a versatile building block for a variety of more complex molecules. chemimpex.comtcichemicals.comnist.gov This framework, consisting of a phenyl group attached to a four-carbon butanone chain, is found in numerous natural products and synthetic compounds. Its utility stems from the reactivity of the ketone functional group and the ability to modify both the aromatic ring and the aliphatic chain. chemimpex.com Phenyl butanone derivatives are utilized in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. chemimpex.comchemicalbook.com The piperidine (B6355638) ring, a crucial scaffold in many pharmaceuticals, can be synthesized from phenyl-substituted ketones. acs.org
Research Context of 1-Fluoro-4-phenyl-2-butanone within Fluorinated Ketone Research
This compound (CAS No. 772-67-8) is a specific example of a fluorinated ketone that combines the structural features of both fluorine-substituted compounds and phenyl butanones. lookchem.comcymitquimica.comcymitquimica.com Its research context lies at the intersection of these two areas. The presence of the fluorine atom at the α-position to the ketone group is expected to increase the electrophilicity of the carbonyl carbon, making it a target for nucleophilic attack. This enhanced reactivity is a key feature of α-fluorinated ketones and is of significant interest in the development of enzyme inhibitors. nih.govnih.govresearchgate.netencyclopedia.pub The phenyl group provides a lipophilic domain and a site for further functionalization. cymitquimica.com Research on this compound and its analogs contributes to a deeper understanding of how fluorine substitution influences the reactivity and potential applications of phenyl butanone scaffolds. organic-chemistry.orgclockss.org Specifically, it is often used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. cymitquimica.com
Chemical and Physical Properties of this compound
The following table summarizes some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO | lookchem.comcymitquimica.comcymitquimica.com |
| Molecular Weight | 166.19 g/mol | cymitquimica.comcymitquimica.com |
| Boiling Point | 112 - 116 °C (at 10 mmHg) | lookchem.com |
| CAS Number | 772-67-8 | lookchem.comcymitquimica.comcymitquimica.com |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CF | lookchem.com |
| InChI Key | UZHUCKRPDJKLDZ-UHFFFAOYSA-N | cymitquimica.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
| Exact Mass | 166.079393132 | lookchem.com |
| Heavy Atom Count | 12 | lookchem.com |
| Complexity | 139 | lookchem.com |
Spectroscopic Data
Synthesis of this compound
The synthesis of α-fluoroketones can be achieved through various methods. One common approach involves the direct fluorination of an enolate or enol ether precursor. Another strategy is the reaction of a suitable starting material with a fluorinating agent. For example, a method for the synthesis of 1-fluoro-1-silyloxiranes from bromo(tert-butyldimethylsilyl)fluoromethyllithium and carbonyl compounds, such as 4-phenyl-2-butanone, has been described, which proceeds through a fluorinated intermediate. clockss.org Electrochemical methods for the synthesis of fluorinated ketones from enol acetates have also been developed, offering a more sustainable approach. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
772-67-8 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-fluoro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11FO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
UZHUCKRPDJKLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CF |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 4 Phenyl 2 Butanone
Influence of the Fluorine Atom on Carbonyl Reactivity and Electrophilicity
The presence of a fluorine atom at the α-position of 1-Fluoro-4-phenyl-2-butanone significantly influences the reactivity of the adjacent carbonyl group. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the α-carbon and, consequently, from the carbonyl carbon. As a result, the carbonyl carbon in this compound is more electron-deficient and thus more electrophilic compared to its non-fluorinated counterpart, 4-phenyl-2-butanone. beilstein-journals.orgnih.gov This increased electrophilicity generally makes the carbonyl group more susceptible to nucleophilic attack.
Table 1: Comparison of Properties of this compound and 4-Phenyl-2-butanone
| Property | This compound | 4-Phenyl-2-butanone |
| Molecular Formula | C₁₀H₁₁FO | C₁₀H₁₂O |
| Molecular Weight | 166.19 g/mol cymitquimica.comcymitquimica.com | 148.20 g/mol sigmaaldrich.com |
| Boiling Point | 112-116 °C at 10 mmHg lookchem.com | 235 °C (lit.) sigmaaldrich.com |
| Carbonyl Electrophilicity | Enhanced due to the inductive effect of fluorine. | Standard for an alkyl aryl ketone. |
Reaction Pathways Involving the Alpha-Fluoroketone Moiety
The unique structural and electronic features of the α-fluoroketone moiety in this compound open up specific reaction pathways. These reactions often leverage the enhanced electrophilicity of the carbonyl group and the presence of the fluorine atom as a potential leaving group or a directing group.
One notable reaction is the formation of fluorinated epoxides. For instance, the reaction of this compound with a lithium carbenoid, such as bromo(tert-butyldimethylsilyl)fluoromethyllithium, leads to the formation of 1-fluoro-1-(tert-butyldimethylsilyl)-2-methyl-4-phenyl-2,3-epoxybutane. This reaction proceeds via nucleophilic addition of the carbenoid to the carbonyl group, followed by intramolecular cyclization with the displacement of a bromide ion, showcasing the ketone's reactivity towards carbanionic nucleophiles.
α-Fluoroketones are also valuable precursors in various organic syntheses. They can be used as building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. For example, they can participate in aldol-type condensations and Mannich reactions, where the enolate or enol equivalent of the ketone reacts with an electrophile. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, particularly when new stereocenters are formed. The presence of the α-fluoro substituent can exert significant control over the stereoselectivity of nucleophilic additions to the carbonyl group.
In the previously mentioned reaction of this compound with bromo(tert-butyldimethylsilyl)fluoromethyllithium, the resulting fluorinated epoxide is formed as a mixture of diastereomers. The reported diastereomeric ratio of 64:36 indicates a moderate level of stereocontrol in this specific transformation. The stereochemical bias is likely influenced by the steric hindrance of the substituents on the ketone and the attacking nucleophile, as well as the coordination of the lithium cation in the transition state.
The development of asymmetric reactions involving α-fluoroketones is an active area of research. Chiral catalysts and auxiliaries can be employed to control the facial selectivity of nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer or diastereomer. The stereocenter at the α-position bearing the fluorine atom adds another layer of complexity and opportunity for stereochemical control in the synthesis of chiral fluorinated compounds.
Table 2: Stereochemical Outcome of the Reaction of this compound with a Lithium Carbenoid
| Reactants | Product | Diastereomeric Ratio |
| This compound and Bromo(tert-butyldimethylsilyl)fluoromethyllithium | 1-Fluoro-1-(tert-butyldimethylsilyl)-2-methyl-4-phenyl-2,3-epoxybutane | 64:36 |
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is largely dictated by the strength of the carbon-fluorine bond and the reactivity of the ketone functional group. The C-F bond is the strongest single bond in organic chemistry, which imparts considerable thermal and chemical stability to the fluorinated part of the molecule. nih.gov
However, the ketone moiety can undergo degradation under various conditions. In acidic environments, enolization can occur, which may be followed by subsequent reactions. Under basic conditions, the α-protons are acidic and can be abstracted to form an enolate. This enolate can then participate in a variety of reactions, including aldol (B89426) condensation or haloform-type reactions if appropriate conditions are met.
The degradation of organofluorine compounds in the environment is a topic of significant interest. While the C-F bond is generally resistant to enzymatic cleavage, some microorganisms have been shown to possess dehalogenase enzymes capable of cleaving C-F bonds. nih.govacs.org The potential biodegradation pathways of this compound would likely involve initial transformations of the less stable parts of the molecule, such as the ketone group or the phenyl ring, followed by the eventual, more challenging, cleavage of the C-F bond.
Under photolytic conditions, the phenyl group could absorb UV light, potentially leading to radical-based degradation pathways. The specific degradation products would depend on the reaction conditions, such as the presence of oxygen, water, and other reactive species. While specific degradation studies on this compound are not extensively documented in the literature, its structural features suggest potential pathways involving both the ketone functionality and the fluorinated carbon center.
Computational Chemistry and Spectroscopic Investigations of 1 Fluoro 4 Phenyl 2 Butanone
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. nih.gov DFT methods model the electron density of a system to calculate its energy and other properties, offering a balance between computational cost and accuracy. jussieu.fr For 1-Fluoro-4-phenyl-2-butanone, DFT calculations would provide critical insights into its geometry, orbital energies, and reactivity indicators.
The first step involves geometry optimization, where the calculation finds the most stable three-dimensional arrangement of atoms (the lowest energy conformation). From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the ESP map would be expected to show high electron density (negative potential) around the electronegative oxygen and fluorine atoms, and lower electron density (positive potential) around the carbonyl carbon and the protons alpha to the carbonyl and fluorine. These sites of negative and positive potential are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net The introduction of fluorine is known to enhance the electrophilicity of the carbonyl group. acs.org
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | Moderately large | Indicates moderate chemical stability and reactivity. |
| Electrostatic Potential | Negative region on O and F atoms | Predicts sites for electrophilic attack. |
| Positive region on carbonyl C | Predicts the primary site for nucleophilic attack. | |
| Mulliken Atomic Charges | Significant negative charge on F and O | Quantifies the inductive effect of electronegative atoms. |
| Dipole Moment | Significant | Indicates a polar molecule due to electronegative F and O atoms. |
Note: This interactive table contains hypothetical data based on theoretical principles for illustrative purposes.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. massey.ac.nz By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular interactions. mdpi.comk-state.edu
For this compound, an MD simulation would typically be performed by placing a number of molecules in a simulation box with defined temperature and pressure, often solvated in a chosen medium. The simulation would track the trajectories of all atoms, revealing how the molecules interact with each other and with the solvent.
The key intermolecular forces at play would be:
Dipole-dipole interactions: The polar carbonyl group (C=O) and the carbon-fluorine (C-F) bond create significant partial charges, leading to strong dipole-dipole attractions between molecules.
Van der Waals forces: These include London dispersion forces, which are present in all molecules and would be significant due to the phenyl group, and Debye forces.
Hydrogen bonding (with protic solvents): If in a solvent like water, the oxygen of the carbonyl group and the fluorine atom could act as hydrogen bond acceptors.
MD simulations can quantify properties such as the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This would reveal the typical distances and orientations of neighboring this compound molecules, providing insight into its liquid-state structure. researchgate.net Such simulations are crucial for understanding macroscopic properties like boiling point, viscosity, and solubility. nih.gov
Spectroscopic Characterization and Elucidation of Molecular Structure
Spectroscopic methods provide experimental data to confirm the molecular structure predicted by computational models. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary techniques for structural elucidation.
¹⁹F NMR spectroscopy is a highly sensitive technique used to identify fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. aiinmr.com A key feature of ¹⁹F NMR is its wide chemical shift range, which makes spectra less crowded and easier to interpret compared to ¹H NMR. huji.ac.il
For this compound, the ¹⁹F NMR spectrum is predicted to show a single resonance. The chemical shift of this fluorine would likely fall in the range typical for alpha-fluoro ketones, approximately -200 to -220 ppm (relative to CFCl₃). The signal would be split into a triplet due to spin-spin coupling with the two adjacent protons on the methylene group (-CH₂-). The magnitude of this coupling constant (²JHF) is typically in the range of 45-50 Hz.
Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Predicted Value | Reason |
|---|---|---|
| Chemical Shift (δ) | ~ -210 ppm | Typical range for a fluorine atom alpha to a carbonyl group (-CH₂F). wikipedia.org |
| Multiplicity | Triplet | Coupling to the two adjacent protons of the methylene (-CH₂-) group. |
| Coupling Constant (²JHF) | ~ 45-50 Hz | Characteristic value for geminal H-F coupling. wikipedia.org |
Note: This interactive table contains hypothetical data based on established spectroscopic correlations for illustrative purposes.
Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through analysis of fragmentation patterns. wikipedia.org In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.
For this compound (molar mass: 166.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 166. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals.
Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is a common pathway for ketones. This would lead to two primary fragments:
Loss of the fluoromethyl radical (•CH₂F) to give the C₆H₅CH₂CH₂CO⁺ ion at m/z = 133 .
Loss of the phenethyl radical (•CH₂CH₂C₆H₅) to give the FCH₂CO⁺ ion at m/z = 47 .
Benzylic cleavage: Cleavage of the C-C bond beta to the phenyl ring is highly favorable due to the stability of the resulting benzyl or tropylium cation. This would lead to a prominent peak at m/z = 91 .
McLafferty Rearrangement: This rearrangement is possible in ketones with a gamma-hydrogen and would lead to the loss of a neutral alkene, though this pathway may be less favored than alpha or benzylic cleavage in this specific structure.
The presence of fluorine can also lead to the loss of HF (M-20) or a single F atom (M-19), though this is less common for monofluorinated aliphatic compounds compared to polyfluorinated ones. whitman.eduresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₁FO]⁺ | Molecular Ion [M]⁺ |
| 133 | [C₉H₉O]⁺ | Alpha-cleavage (Loss of •CH₂F) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Formation of tropylium ion) |
| 47 | [C₂H₂FO]⁺ | Alpha-cleavage (Loss of •CH₂CH₂C₆H₅) |
Note: This interactive table contains hypothetical data based on established fragmentation principles for illustrative purposes.
Structure-Reactivity Relationship Studies Based on Theoretical Models
By integrating the insights from computational models and spectroscopic data, a comprehensive understanding of the structure-reactivity relationship for this compound can be developed. The reactivity of α-haloketones is significantly influenced by the interplay between the carbonyl group and the adjacent halogen. nih.gov
Theoretical models based on DFT calculations would confirm that the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect has two major consequences:
Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom pulls electron density away from the alpha-carbon, which in turn pulls density from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more positive) and thus more susceptible to attack by nucleophiles compared to its non-fluorinated analog, 4-phenyl-2-butanone. nih.gov
Activation of the Alpha-Carbon: The alpha-carbon (C1) is bonded to an excellent leaving group (fluoride) and is adjacent to an electron-withdrawing carbonyl group. This makes it a prime site for nucleophilic substitution (SN2) reactions. nih.govresearchgate.net
Therefore, theoretical models predict that this compound possesses two primary electrophilic sites: the carbonyl carbon (for addition reactions) and the alpha-carbon (for substitution reactions). The preferred site of attack would depend on the nature of the nucleophile and the reaction conditions. This dual reactivity makes it a versatile synthetic intermediate.
Advanced Analytical Techniques for the Quantification and Detection of Fluorinated Butanones
Chromatographic Separations (e.g., LC-MS, GC-MS) for Complex Mixtures
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of specific fluorinated compounds like 1-Fluoro-4-phenyl-2-butanone from intricate mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for non-volatile or thermally labile compounds. In LC-MS, the sample is dissolved in a liquid and separated on a column before being introduced into the mass spectrometer. This technique is widely used for the analysis of a broad range of organic molecules. csass.org For ketones, derivatization or "tagging" with a fluorous-reactive agent can significantly enhance sensitivity in electrospray ionization MS, with some methods reporting a 30-fold increase in sensitivity and limits of detection in the nanomolar range. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the quantification of various per- and polyfluoroalkyl substances (PFAS), and similar principles would apply to the analysis of this compound. nih.govnih.govhope.edu
Table 1: Comparison of Chromatographic Techniques for Fluorinated Butanone Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Suitable for volatile and semi-volatile compounds. | Applicable to a wide range of compounds, including non-volatile and thermally unstable ones. |
| Sample Prep | May require derivatization to increase volatility. | Derivatization can be used to enhance ionization and sensitivity. |
| Ionization | Electron Ionization (EI) is common; Field Ionization (FI) for preserving molecular ions. jeol.com | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | High sensitivity, with potential for nanomolar detection limits with derivatization. nih.gov |
Total Fluorine Analysis Methodologies (e.g., Combustion Ion Chromatography, Particle-Induced Gamma-Ray Emission Spectroscopy)
Combustion Ion Chromatography (CIC) has become a preferred method for measuring total organic fluorine (TOF). nih.gov In this technique, the sample is combusted at a high temperature (typically ≥1000 °C) in a stream of oxygen or an oxygen/argon mixture. hubspotusercontent-na1.netepa.gov This process converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF) gas. The HF is then captured in an aqueous absorption solution and analyzed as fluoride ions using ion chromatography. hubspotusercontent-na1.netinnovatechlabs.com CIC can be used to analyze a wide variety of sample matrices, including solids, liquids, and gases. measurlabs.com The technique is valuable for screening materials for the presence of PFAS and other fluorinated compounds, providing a measure of the cumulative organofluorine content. nih.govinnovatechlabs.com To determine the TOF, the total inorganic fluorine (TIF) can be measured separately and subtracted from the total fluorine (TF) measurement. measurlabs.comnih.gov
Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy is a non-destructive nuclear reaction analysis technique used to quantify light elements, including fluorine. rsc.organsto.gov.au In PIGE, a beam of accelerated particles, typically protons, is directed at the sample. hope.edu The interaction of these particles with the fluorine nuclei excites them to a higher energy state. As the nuclei return to their ground state, they emit characteristic gamma-rays. hope.eduansto.gov.au The energy of these gamma-rays is specific to fluorine, allowing for its identification, while the intensity of the emission is proportional to its concentration. ansto.gov.au PIGE has been successfully used as a rapid screening tool for the presence of fluorinated compounds in various consumer products and environmental samples. hope.eduwikipedia.org It offers the advantage of being non-destructive and requiring minimal sample preparation. rsc.org Detection limits for PIGE are typically in the range of 10 to 100 parts per million (ppm). ansto.gov.au
Table 2: Overview of Total Fluorine Analysis Methodologies
| Technique | Principle | Sample Types | Key Advantages | Typical Detection Limits |
|---|---|---|---|---|
| Combustion Ion Chromatography (CIC) | Sample combustion followed by ion chromatography to detect fluoride. | Solids, liquids, gases. measurlabs.com | Provides a cumulative measure of organic fluorine; widely applicable. nih.gov | 0.51 ppm for TOF. nih.gov |
| Particle-Induced Gamma-Ray Emission (PIGE) | Excitation of fluorine nuclei with a particle beam and detection of emitted gamma-rays. | Solids, liquids. | Non-destructive; rapid screening. hope.edursc.org | 10-100 ppm. ansto.gov.au |
Spectroscopic Methods for Trace Analysis and Compound Identification
Spectroscopic techniques are invaluable for the structural elucidation and identification of fluorinated compounds, as well as for trace-level analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is a powerful tool for identifying and characterizing fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis. ¹⁹F NMR provides information about the chemical environment of each fluorine atom in a molecule, allowing for the identification of different functional groups and isomers. sapub.org While NMR is not typically used for trace analysis due to sensitivity limitations, it is an excellent method for structural confirmation of synthesized compounds like this compound. stackexchange.comsapub.org
Infrared (IR) Spectroscopy can be used to identify the functional groups present in a molecule. The carbon-fluorine bond gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. While IR spectroscopy can confirm the presence of C-F bonds, it is generally not sufficient for unambiguous identification of a specific fluorinated compound without other supporting data. stackexchange.com
X-ray Fluorescence (XRF) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that can be used for the elemental analysis of fluorine. XRF can determine the total fluorine content, while XPS can provide information about the chemical state of the fluorine atoms, aiding in the structural identification of organofluorine compounds. rsc.org
Method Validation and Quality Assurance in Fluorine Analysis
To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) procedures are essential.
Method validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:
Accuracy : The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials (CRMs) or by spike-recovery experiments. For example, analysis of a CRM for fluorine in clay showed an average recovery of 91 ± 8%, indicating good method accuracy.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected. For the adsorbable organic fluorine (AOF) method, an LOD of 300 ng/L has been reported. acs.org
Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. An LOQ of 400 ng/L has been reported for the AOF method. acs.org
Quality Assurance (QA) involves a set of procedures to ensure that the analytical results meet a predefined standard of quality. This includes the regular analysis of blanks to check for contamination, the use of control charts to monitor instrument performance, and participation in inter-laboratory comparison studies to assess the proficiency of the analytical laboratory. For instance, in the validation of EPA Method 1621 for AOF, initial precision and recovery data were generated for aqueous matrices, with most recoveries falling within the 80-120% range. epa.gov
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description |
|---|---|
| Accuracy | Closeness of a measured value to the true value. |
| Precision | Agreement among a series of measurements. |
| Linearity | Proportionality of the measured value to the analyte concentration. |
| Limit of Detection (LOD) | Lowest detectable analyte concentration. |
| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration with acceptable accuracy and precision. |
| Specificity/Selectivity | Ability to assess the analyte in the presence of other components. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Role of 1 Fluoro 4 Phenyl 2 Butanone in Advanced Organic Synthesis and Probe Development
Building Block for Complex Molecule Synthesis
The chemical reactivity of 1-Fluoro-4-phenyl-2-butanone makes it a valuable starting material for the construction of more complex molecular frameworks, particularly fluorinated heterocyclic compounds. α-Fluoroketones, in general, are recognized as versatile intermediates in organic synthesis. scielo.br The presence of the fluorine atom can influence the reactivity of the adjacent carbonyl group and the α-carbon, enabling a variety of chemical transformations.
One key application of α-fluoroketones is in the synthesis of fluorinated heterocycles such as pyridines, pyrimidines, and triazoles. nih.govnih.govnih.gov For instance, multi-substituted 3-fluoropyridines can be prepared from α-fluoro-α,β-unsaturated oximes, which can be conceptually derived from α-fluoroketones, through rhodium-catalyzed C–H functionalization. nih.gov Similarly, fluorinated pyrimidines have been synthesized under mild conditions from β-fluoroenolate salts, which are accessible from α-fluoroketones. nih.gov The synthesis of fluorinated 1,2,3-triazoles has also been achieved using fluorinated building blocks that can be prepared from α-fluoroketones. nih.gov
While specific examples detailing the direct conversion of this compound into a wide array of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in various synthesized compounds. The general reactivity of α-fluoroketones suggests its utility in multicomponent reactions (MCRs), which are efficient one-pot processes for assembling complex molecules from three or more starting materials. nih.govresearchgate.netnih.govbohrium.comumb.edu
Precursor for Fluorinated Bioactive Analogs (e.g., enzyme probes, mechanistic inhibitors)
The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. α-Fluoroketones, such as this compound, are valuable precursors for the synthesis of fluorinated bioactive analogs, particularly enzyme inhibitors and mechanistic probes. nih.gov
The electrophilic nature of the carbonyl carbon in α-fluoroketones is enhanced by the electron-withdrawing fluorine atom. This makes them susceptible to nucleophilic attack by active site residues of enzymes, such as the serine hydroxyl group in serine proteases. This interaction can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often irreversible inhibition. nih.govnih.gov
While direct studies on this compound as a precursor to specific enzyme inhibitors are not widely reported, the general principle is well-established for the class of α-fluoroketones. The development of fluorinated mechanism-based inhibitors is a significant area of research in medicinal chemistry. eurekaselect.com
Applications in Agrochemical Research and Development
Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine atoms to enhance their efficacy and stability. googleapis.com While direct applications of this compound in commercially available agrochemicals are not documented, research into related structures suggests its potential in this field.
A patent discloses that derivatives of 4-phenyl-2-butanone, the non-fluorinated analog of the subject compound, act as attractants for the melon fly (Bactrocera cucurbitae), a significant agricultural pest. google.com This suggests that fluorinated analogs, such as those derived from this compound, could be investigated for similar or enhanced insect attractant or repellent properties. The introduction of fluorine can alter the volatility and receptor binding affinity of such compounds.
Furthermore, the general structural motif of a phenyl group connected to a butanone chain is found in various biologically active molecules. The synthesis of novel fluorinated 1,2,4-triazole (B32235) derivatives with herbicidal activity has been reported, highlighting the importance of fluorinated scaffolds in agrochemical research. nih.gov
Development of Novel Chemical Probes and Tracers
Chemical probes and tracers are essential tools for studying biological processes in vitro and in vivo. The incorporation of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), is a key strategy in the development of tracers for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.orgnih.govnih.gov
This compound, containing a stable fluorine-19 atom, serves as a model compound and potential precursor for the synthesis of ¹⁸F-labeled PET tracers. The development of such tracers often involves the radiosynthesis of a labeled molecule that can selectively bind to a biological target, such as a receptor or enzyme. nih.gov While specific ¹⁸F-labeled probes derived directly from this compound are not yet described in the literature, the general strategies for ¹⁸F-labeling of small molecules are well-established. nih.govfrontiersin.org These methods could potentially be adapted for the radiosynthesis of an ¹⁸F-labeled version of this compound or its derivatives.
The resulting radiotracer could then be used to study biological pathways where its structural features might confer specific binding. The development of novel PET probes is a rapidly advancing field, and fluorinated ketones represent a class of compounds with potential for creating new imaging agents. researchgate.netresearchgate.net
Future Research Directions and Emerging Trends
Sustainable Synthetic Approaches for Fluorinated Ketones
The synthesis of fluorinated ketones is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on harsh reagents and produce significant waste. organic-chemistry.orgacs.org Modern approaches, however, are focusing on minimizing environmental impact by employing catalytic systems and environmentally benign reagents. innoget.com
One promising avenue is the use of electrophilic fluorinating reagents like Selectfluor®, which offers a milder and more selective route to α-fluoroketones. organic-chemistry.orgresearchgate.net Research is ongoing to develop metal-free catalytic systems for oxyfluorination of olefins, providing a green alternative for producing these valuable building blocks. acs.orgorganic-chemistry.org Furthermore, the development of methods that start from readily available carboxylic acids represents a significant step towards more sustainable synthetic pathways. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these new strategies. innoget.comunibo.it
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Ketones
| Feature | Traditional Approaches | Sustainable Approaches |
|---|---|---|
| Reagents | Often harsh and stoichiometric | Catalytic, milder reagents (e.g., Selectfluor®) |
| Solvents | Often hazardous organic solvents | Greener solvents, aqueous media |
| Byproducts | Significant hazardous waste | Reduced waste, more benign byproducts |
| Efficiency | Can be multi-step with lower yields | Higher efficiency, potential for one-pot synthesis |
| Starting Materials | Often petroleum-based | Increasing use of bio-based feedstocks |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry is emerging as a transformative technology in chemical synthesis, offering enhanced control, safety, and scalability compared to traditional batch processes. spirochem.commit.edu For the synthesis of fluorinated ketones, flow chemistry presents several advantages. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. mit.eduumontreal.ca
The modular nature of flow systems allows for the integration of multiple synthetic steps, including reaction, work-up, and purification, into a continuous process. researchgate.net This is particularly advantageous for multi-step syntheses and for handling hazardous reagents or intermediates. The application of flow chemistry to fluoroalkylations using fluorinated greenhouse gases is an area of active research, highlighting the potential for converting waste streams into valuable chemical products. mit.edu The combination of flow chemistry with automation can lead to high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new fluorinated compounds.
Advanced Mechanistic Investigations Using In Situ Spectroscopies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing new reactions. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining mechanistic insights.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction. mt.com This provides valuable kinetic data and can help to identify transient species. The use of Attenuated Total Reflectance (ATR) probes allows for the analysis of neat reaction mixtures without the need for sampling. mt.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy is a particularly powerful technique for studying fluorination reactions due to the high sensitivity and large chemical shift dispersion of the 19F nucleus. rsc.orgrsc.orgaiinmr.com It allows for the direct observation of fluorine-containing species and can provide detailed information about their structure and environment. researchgate.netbiophysics.org The development of advanced NMR techniques, including two-dimensional methods, further enhances the ability to elucidate complex reaction pathways. rsc.org
These in situ spectroscopic methods provide a wealth of data that can be used to build detailed kinetic models and to validate theoretical calculations of reaction mechanisms.
Development of Structure-Guided Design Principles for Fluorinated Chemotypes
The strategic incorporation of fluorine atoms into organic molecules can have a profound impact on their physicochemical and biological properties. researchgate.netemerginginvestigators.org Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov
Structure-guided design principles aim to leverage these effects in a rational and predictable manner. This involves a combination of computational modeling and experimental validation to understand the structure-activity relationships (SAR) of fluorinated compounds. nih.govresearchgate.net Computational methods can be used to predict the effect of fluorination on molecular properties and to design novel compounds with desired characteristics. emerginginvestigators.orgnih.gov
The development of a deeper understanding of the interactions of fluorinated groups with biological macromolecules is essential for the rational design of new drugs and agrochemicals. mdpi.comnih.gov As more data on the biological activity of diverse fluorinated chemotypes becomes available, it will be possible to refine these design principles and to more effectively harness the unique properties of fluorine in the development of new functional molecules. nih.govresearchgate.net
Q & A
Basic Research Question
- LogP : Use ChemAxon or ACD/Labs with fragment-based contributions. Fluorine increases hydrophobicity (ΔlogP ≈ +0.5) .
- pKa : SPARC calc. estimates ketone pKa ≈ 19–21 (non-ionizable under physiological conditions) .
Advanced Research Question How to model intermolecular interactions (e.g., with enzymes) for drug-design applications? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
